molecular formula C21H22ClN3O5S B2601591 N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide CAS No. 1025032-85-2

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide

Cat. No.: B2601591
CAS No.: 1025032-85-2
M. Wt: 463.93
InChI Key: PNDMGLBNZAQVDR-UHFFFAOYSA-N
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Description

N-[2-(4-Acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide is a synthetic small molecule characterized by a benzamide core substituted with a 3-chloro group, a benzenesulfonyl moiety, and a 4-acetylpiperazine ring. The compound’s structure integrates multiple pharmacophoric elements:

  • 3-Chlorobenzamide: A halogenated aromatic group known to enhance lipophilicity and receptor binding affinity in medicinal chemistry .
  • Benzenesulfonyl group: A polar sulfonyl group that may improve solubility and influence target selectivity .

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S/c1-15(26)24-10-12-25(13-11-24)21(28)20(31(29,30)18-8-3-2-4-9-18)23-19(27)16-6-5-7-17(22)14-16/h2-9,14,20H,10-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDMGLBNZAQVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent coupling with the chlorobenzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several piperazine- and benzamide-containing derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and reported bioactivities:

Table 1: Structural and Functional Comparison of N-[2-(4-Acetylpiperazin-1-yl)-1-(Benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide and Analogues

Compound Name (Source) Piperazine Substituent Benzamide/Amide Substituent Key Functional Groups Reported Bioactivity
Target Compound 4-Acetyl 3-Chlorobenzamide Benzenesulfonyl Not explicitly reported
2-(1-{[4-(4-Chlorophenyl)-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide 4-(4-Chlorophenyl) Phenylacetamide Chlorophenylpiperazine N/A
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazinyl)acetyl]-3-oxopiperazinyl}acetamide 4-Ethyl 4-Chlorophenylacetamide Ethylpiperazine N/A
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide None (azetidinone core) 3-Chlorobenzamide Azetidinone, dichlorophenyl Potent antimicrobial activity
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide 4-Methyl Benzothiazol-2-yl Methylpiperazine Anticancer (synthesis focus)
4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide 4-Chlorobiphenylmethyl Benzothiadiazine sulfonamide Sulfonamide, chlorobiphenyl N/A

Key Structural and Functional Differences

Piperazine Substitutions :

  • The 4-acetyl group in the target compound contrasts with ethyl, methyl, or chlorophenyl substituents in analogs. Acetylation may reduce basicity, improving blood-brain barrier penetration or metabolic stability .
  • 4-Chlorophenylpiperazine () is associated with serotonin receptor modulation in other studies, though activity here is unspecified .

Benzamide Modifications :

  • The 3-chloro substituent aligns with compound 4 in , which exhibited strong antimicrobial activity, suggesting halogenation enhances target binding .
  • Benzenesulfonyl group (target compound) vs. sulfonamide (): Sulfonyl groups increase polarity and may influence solubility or protein binding .

The acetyl group balances polarity and stability .

Hypothetical Bioactivity

  • Antimicrobial Potential: The 3-chlorobenzamide moiety mirrors active azetidinone derivatives (), suggesting possible Gram-positive or fungal activity .
  • Anticancer Applications : Benzothiazole analogs () and sulfonamide-containing compounds () indicate relevance in oncology, though target specificity requires validation .

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